7-Fluoro-6-methylchroman-4-amine
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Overview
Description
7-Fluoro-6-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family. It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 6th position of the chroman ring, with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methylchroman-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with chromanone derivatives, which are readily available or can be synthesized from basic organic compounds.
Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced at the 6th position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like ammonia, primary amines, and halogenating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted amines and halides.
Scientific Research Applications
7-Fluoro-6-methylchroman-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methylchroman-4-amine: Lacks the fluorine atom at the 7th position.
7-Fluorochroman-4-amine: Lacks the methyl group at the 6th position.
Chroman-4-amine: Lacks both the fluorine and methyl groups.
Uniqueness: 7-Fluoro-6-methylchroman-4-amine is unique due to the combined presence of the fluorine atom and methyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
NILXMEHNSZWRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)OCCC2N |
Origin of Product |
United States |
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